(Z)-Cinnarizine
Overview
Description
1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is a compound that belongs to the piperazine family, which is known for its diverse pharmacological activities. The benzhydryl group is a fundamental component present in various drugs, including antihistamines, antihypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnarizine typically involves the reaction of benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The product is then further reacted with various acyl chlorides in the presence of triethylamine and dichloromethane to afford the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with sulfonyl chlorides to form sulfonamide derivatives.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the benzhydryl or phenylprop-2-enyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves sulfonyl chlorides and bases like triethylamine in solvents such as dichloromethane.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Alcohols and Ketones: Resulting from oxidation reactions.
Hydrocarbons: Produced from reduction reactions.
Scientific Research Applications
1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-Cinnarizine involves its interaction with specific molecular targets and pathways. The piperazine nucleus binds to multiple receptors with high affinity, influencing various biological processes . The benzhydryl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with similar pharmacological properties.
1-Benzhydryl-4-phenylmethane sulfonyl piperazine: Another derivative used in similar applications.
Uniqueness: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to bind to multiple receptors and its enhanced membrane permeability make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0 | |
Record name | (E)-1-Benzhydryl-4-cinnamylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the piperazine ring and its substituents in (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine?
A1: The research paper states that the piperazine ring adopts a chair conformation. [] The two substituents on the piperazine ring, the diphenylmethyl and the (Z)-3-phenylprop-2-enyl groups, occupy equatorial positions on this chair conformation. [] Additionally, the two phenyl rings of the diphenylmethyl group are not coplanar but exhibit a dihedral angle of 80.46°. []
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